molecular formula C18H22N2O3 B12763690 Adamantanyl hydroxylterephthalamide CAS No. 847250-25-3

Adamantanyl hydroxylterephthalamide

Cat. No.: B12763690
CAS No.: 847250-25-3
M. Wt: 314.4 g/mol
InChI Key: ISBGXXVZDVOSTH-UHFFFAOYSA-N
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Description

Adamantanyl hydroxylterephthalamide is a structurally distinct adamantane derivative characterized by a hydroxylterephthalamide moiety attached to the adamantane cage. Adamantane derivatives are widely explored for their metabolic stability, lipophilicity, and ability to engage with diverse biological targets, including kinases, ion channels, and microbial enzymes .

Properties

CAS No.

847250-25-3

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

1-N-(1-adamantyl)-4-N-hydroxybenzene-1,4-dicarboxamide

InChI

InChI=1S/C18H22N2O3/c21-16(14-1-3-15(4-2-14)17(22)20-23)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13,23H,5-10H2,(H,19,21)(H,20,22)

InChI Key

ISBGXXVZDVOSTH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adamantanyl hydroxylterephthalamide typically involves the reaction of adamantane derivatives with terephthalic acid or its anhydride. One common method is the amidation reaction, where adamantane amine reacts with terephthalic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Adamantanyl hydroxylterephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adamantanyl hydroxylterephthalamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of adamantanyl hydroxylterephthalamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The terephthalic acid component contributes to the compound’s ability to form hydrogen bonds and interact with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Targets and Efficacy

Compound Class Biological Target Key Activity Potency/IC₅₀ Reference
Adamantanyl-Oxadiazole Aurora-A kinase Anticancer (cell cycle inhibition) IC₅₀: <1 μM (6k)
Fluorinated Benzamides P2X7 receptor Neuroinflammation modulation pA₂: 8.8 (benzamide1)
Antimicrobial Hybrids Staphylococcus spp., Candida Broad-spectrum antimicrobial MIC: 12.5–100 μg/mL
TRPA1 Inhibitors TRPA1 ion channel Analgesic (pain relief) Not reported
  • Adamantanyl-Oxadiazole : Compound 6k binds Aurora-A kinase via hydrogen bonds (Arg137, Lys162) and hydrophobic interactions (Leu210, Ala273), achieving sub-micromolar IC₅₀ values .
  • Fluorinated Benzamides : Trifluorinated derivatives like benzamide34 showed enhanced CNS penetration and resistance to cytochrome P450 metabolism, critical for chronic use .
  • Antimicrobial Activity : Adamantane’s bulkiness in imidazolylthiazole hybrids likely disrupts microbial membrane integrity, explaining potent activity against drug-resistant strains .

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability: Fluorination at adamantane bridgeheads (e.g., benzamide34) reduces oxidative degradation, extending half-life compared to non-fluorinated analogs .
  • Solubility : Hydroxylterephthalamide’s polar groups may improve aqueous solubility over lipophilic oxadiazole or benzamide derivatives, though this requires experimental validation.
  • Toxicity : Adamantane’s inherent rigidity minimizes off-target interactions, but derivatives like oxadiazole-thiols may exhibit hepatotoxicity at high doses .

Research Findings and Implications

  • Anticancer Potential: Adamantanyl-oxadiazole hybrids inhibit Aurora-A kinase, a key regulator of mitosis, with 6k showing promise in preclinical models .
  • CNS Applications : Fluorinated benzamides address P2X7 receptor-mediated neuroinflammation, offering therapeutic avenues for Alzheimer’s and depression .
  • Antimicrobial Breakthroughs : Adamantane’s role in reversing microbial resistance highlights its versatility when combined with heterocyclic scaffolds .

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